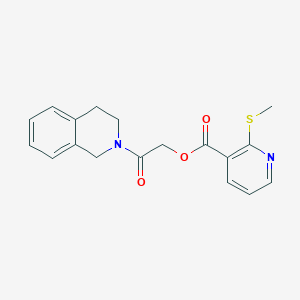
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate can be achieved through several synthetic routes One common method involves the reaction of 3,4-dihydroisoquinoline with an appropriate acylating agent to introduce the 2-oxoethyl groupThe reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts such as Lewis acids or bases to facilitate the reactions .
Analyse Des Réactions Chimiques
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Applications De Recherche Scientifique
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, where it forms stable interactions through hydrogen bonding and hydrophobic interactions . This inhibition can lead to the disruption of essential biochemical pathways in target cells, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate can be compared with other similar compounds such as:
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of the enzyme AKR1C3 and has shown significant activity in cancer research.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have been studied for their antifungal properties and have shown promising results against various phytopathogenic fungi.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Propriétés
Formule moléculaire |
C18H18N2O3S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-24-17-15(7-4-9-19-17)18(22)23-12-16(21)20-10-8-13-5-2-3-6-14(13)11-20/h2-7,9H,8,10-12H2,1H3 |
Clé InChI |
XISYJONBJPHEPH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















